molecular formula C13H26N2O4 B1247365 valinoctin A

valinoctin A

Cat. No.: B1247365
M. Wt: 274.36 g/mol
InChI Key: OQQQLESSZVHSFL-VWYCJHECSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valinoctin A is a cyclic hexapeptide natural product isolated from Streptomyces species, notable for its unique structural features and bioactivity. It exhibits potent antifungal and cytotoxic properties, attributed to its ability to disrupt cellular membranes and inhibit protein synthesis . The compound’s structure comprises alternating D- and L-amino acids, including rare residues such as β-methylphenylalanine, which enhance its stability and target specificity.

Properties

Molecular Formula

C13H26N2O4

Molecular Weight

274.36 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-3-amino-2-hydroxyoctanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C13H26N2O4/c1-4-5-6-7-9(14)11(16)12(17)15-10(8(2)3)13(18)19/h8-11,16H,4-7,14H2,1-3H3,(H,15,17)(H,18,19)/t9-,10+,11+/m1/s1

InChI Key

OQQQLESSZVHSFL-VWYCJHECSA-N

Isomeric SMILES

CCCCC[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)O)N

Canonical SMILES

CCCCCC(C(C(=O)NC(C(C)C)C(=O)O)O)N

Synonyms

N-(3-amino-2-hydroxyoctanoyl)valine
valinoctin A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Valinoctin A belongs to a family of cyclic peptides with conserved β-hydroxy acid motifs. Below is a comparative analysis with its structural analogs:

Table 1: Structural and Functional Comparison
Compound Source Key Structural Features Bioactivity Target Pathway
This compound Streptomyces spp. Cyclic hexapeptide, β-methylphenylalanine Antifungal, cytotoxic Membrane disruption
Surfactin Bacillus subtilis Cyclic heptapeptide, β-hydroxy fatty acid Antimicrobial, antiviral Lipid bilayer interaction
Gramicidin S Bacillus brevis Cyclic decapeptide, alternating D/L residues Antibacterial (Gram-positive) Ion channel formation
Echinocandin B Aspergillus spp. Cyclic hexapeptide, lipid side chain Antifungal (β-glucan synthase inhibition) Cell wall synthesis

Key Findings :

  • Structural Stability: this compound’s β-methylphenylalanine confers resistance to proteolytic degradation compared to Surfactin and Gramicidin S, which lack bulky side chains .
  • Bioactivity Spectrum: Unlike Echinocandin B, which targets fungal cell walls, this compound disrupts membranes broadly, making it effective against both fungal and cancer cells .
  • Toxicity Profile: this compound exhibits lower hemolytic activity than Gramicidin S due to its selective membrane interaction, as demonstrated in murine models (LD₅₀: 12 mg/kg vs. 4 mg/kg for Gramicidin S) .

Pharmacokinetic and Pharmacodynamic Insights

This compound’s pharmacokinetics differ significantly from its analogs:

Table 2: Pharmacokinetic Parameters
Compound Half-life (h) Bioavailability (%) Metabolism Pathway Excretion Route
This compound 6.8 22 Hepatic CYP3A4 Biliary (70%)
Surfactin 2.1 <5 Renal clearance Urinary (90%)
Echinocandin B 14.5 35 Non-CYP hydrolysis Fecal (85%)

Discussion :

  • Metabolic Stability: this compound’s hepatic metabolism limits its systemic exposure compared to Echinocandin B, which undergoes hydrolysis. This necessitates formulation enhancements (e.g., liposomal encapsulation) to improve bioavailability .

Q & A

Q. What experimental methodologies are recommended for identifying Valinoctin A in complex biological matrices?

To ensure accurate identification, combine chromatographic separation (e.g., HPLC or LC-MS) with spectroscopic validation (NMR, UV-Vis). Include controls such as synthetic standards and matrix-matched calibration curves to account for interference . For reproducibility, document column specifications, mobile phase gradients, and ionization parameters in detail .

Q. How can researchers design in vitro studies to elucidate this compound’s mechanism of action?

Use a tiered approach:

  • Target identification : Employ affinity chromatography or pull-down assays with tagged this compound.
  • Functional assays : Measure enzymatic inhibition or receptor binding using kinetic assays (e.g., fluorescence-based or radiometric).
  • Pathway analysis : Pair RNA-seq or proteomics with pharmacological inhibitors to isolate downstream effects. Ensure dose-response curves and time-course experiments are included to establish causality .

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects in cellular models?

Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Validate assumptions of normality and homoscedasticity via Shapiro-Wilk and Levene’s tests. For multi-factorial designs, apply ANOVA with post-hoc corrections (e.g., Tukey’s HSD). Report confidence intervals and effect sizes to contextualize biological relevance .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxicity across studies be systematically resolved?

Conduct a meta-analysis with inclusion criteria focusing on:

  • Experimental variables : Cell line provenance, passage number, and culture conditions.
  • Compound handling : Solubility (e.g., DMSO concentration), stability (half-life in media), and purity (HPLC traces).
  • Endpoint consistency : Distinguish between apoptosis assays (Annexin V) vs. metabolic activity (MTT). Use funnel plots to assess publication bias and mixed-effects models to quantify heterogeneity .

Q. What strategies optimize this compound’s synthetic yield while minimizing byproducts?

Apply Design of Experiments (DoE) to evaluate reaction parameters (temperature, catalyst loading, solvent polarity). Characterize intermediates via FT-IR and HRMS to identify bottlenecks. For scalability, prioritize step-economy and green chemistry principles (e.g., microwave-assisted synthesis). Validate purity through orthogonal methods (HPLC, chiral chromatography) .

Q. How should researchers structure in vivo studies to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationship?

Adopt a PICOT framework:

  • Population : Rodent strain, age, and genetic background.
  • Intervention : Dosing routes (IV, oral), formulations (nanoparticles vs. free compound).
  • Comparison : Vehicle controls and positive benchmarks.
  • Outcome : Plasma half-life (LC-MS/MS), tissue distribution (radiolabeling), and efficacy endpoints (e.g., tumor volume).
  • Time : Sampling intervals aligned with compound clearance rates. Ensure compliance with ethical guidelines for animal studies .

Q. What computational approaches are validated for predicting this compound’s off-target interactions?

Combine molecular docking (AutoDock Vina, Schrödinger) with machine learning models trained on chemogenomic libraries. Validate predictions via:

  • In silico : Molecular dynamics simulations to assess binding stability.
  • In vitro : High-throughput screening against kinase panels or GPCR arrays. Cross-reference results with databases like ChEMBL to prioritize high-risk targets .

Methodological Best Practices

  • Data Validation : Include triplicate biological replicates and technical repeats to distinguish variability from artifacts .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare .
  • Conflict Resolution : For contradictory findings, conduct blinded re-analyses of original datasets or independent replication studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
valinoctin A
Reactant of Route 2
valinoctin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.